

Toxicological profile and safety data of Flusilazole

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An In-depth Technical Guide on the Toxicological Profile and Safety of Flusilazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusilazole, a broad-spectrum organosilicon triazole fungicide, is utilized for the control of fungal diseases in various agricultural crops.[1][2] Its mechanism of action involves the inhibition of the lanosterol 14 alpha-demethylase (CYP51) enzyme, a critical component in fungal sterol biosynthesis.[1][3] However, its potential interaction with mammalian enzyme systems necessitates a thorough evaluation of its toxicological profile.[3][4] This document provides a comprehensive technical overview of the toxicological data for Flusilazole, including its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, and the nervous system. The information is compiled from studies conducted on various animal models and is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Chemical Identity

- ISO Common Name: Flusilazole[2]
- Chemical Name (IUPAC): bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-l-ylmethyl)silane[2]
- CAS Number: 85509-19-9[2][5]



Molecular Formula: C16H15F2N3Si[2]

Molecular Weight: 315.4 g/mol [2]

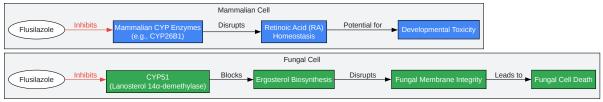
Chemical Structure:

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Figure 1: Chemical Structure of Flusilazole.

Mechanism of Action and Toxicokinetics

Flusilazole's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[1][6] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to cell death.[3] In mammals, **Flusilazole** can also interact with cytochrome P450 enzymes, which may underlie some of its toxic effects.[4] One potential mechanism involves the inhibition of CYP26B1, which can disrupt retinoic acid (RA) signaling, a critical pathway in embryonic development.[4]



Potential Mechanisms of Flusilazole Toxicity

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Figure 2: Flusilazole's mechanism of action in fungi and a potential pathway for mammalian toxicity.



In toxicokinetic studies in rats, orally administered **Flusilazole** was rapidly and extensively absorbed (up to 80%) and subsequently excreted, primarily within 96 hours.[5][7] Excretion occurs through both urine and feces, with the route depending on the radiolabel position.[7] The compound is extensively metabolized, with the parent compound accounting for only a small fraction (2-11%) of the administered dose.[7] There is a low potential for accumulation in tissues.[5][7]

Toxicological Profile Acute Toxicity

Flusilazole exhibits slight to moderate acute toxicity via the oral route in rats and minimal toxicity via dermal or inhalation routes in rats and rabbits.[5] Clinical signs following oral administration include weight loss, weakness, lethargy, and at higher doses, prostration, salivation, labored breathing, and convulsions.[5]

Table 1: Acute Toxicity of Flusilazole

Species	Route	Parameter	Value	Reference
Rat	Oral	LD ₅₀	674 mg/kg bw	[8][9]
Rat	Oral	LD50	672–1216 mg/kg bw	[7]
Rat	Dermal	LD50	> 2000 mg/kg bw	[5][7][9]
Rabbit	Dermal	LD ₅₀	> 2000 mg/kg bw	[7]
Rat	Inhalation (4h)	LC ₅₀	2.7–3.7 mg/L	[5]

| Rat | Inhalation (4h) | LC50 | 6.8-7.7 mg/L |[7] |

Short-Term and Subchronic Toxicity

Repeated-dose studies in mice, rats, and dogs have identified the liver and urinary bladder as primary target organs.[5][10] Observed effects include hepatocellular hypertrophy, fatty change, and urothelial hyperplasia.[10] In a 1-year study in dogs, which were the most sensitive



species, effects included liver histopathology, lymphoid hyperplasia in the gastric mucosa, and changes in clinical chemistry.[5]

Table 2: Short-Term and Subchronic Toxicity of Flusilazole

Species	Study Duration	Route	NOAEL	LOAEL	Key Effects at LOAEL	Referenc e
Mouse	90 days	Dietary	75 ppm (≈12 mg/kg/da y)	225 ppm (≈36 mg/kg/da y)	Liver lesions	[10]
Rabbit	21 days	Dermal	5 mg/kg/day	25 mg/kg/day	Diffuse epidermal hyperplasia /thickening	[5]

| Dog | 1 year | Dietary | 20 ppm (0.7 mg/kg/day) | 75 ppm (2.4 mg/kg/day) | Liver histopathology, gastric hyperplasia, clinical chemistry changes |[5] |

Chronic Toxicity and Carcinogenicity

Long-term studies have confirmed the liver and bladder as target organs.[7] Carcinogenic effects have been observed in rodents at high exposure levels, including bladder tumors in rats and liver tumors in mice.[6][11] These tumors appeared in the presence of significant chronic toxicity in the target organs.[11] The World Health Organization (WHO) concluded there is no carcinogenic concern at levels relevant to dietary exposure.[7]

Table 3: Chronic Toxicity and Carcinogenicity of Flusilazole



Species	Study Duration	Route	Paramete r	Value (mg/kg/da y)	Key Effects	Referenc e
Mouse	18 months	Dietary	NOAEL (Toxicity)	3.4	-	[5]
			LOAEL (Toxicity)	27	Liver and bladder toxicity	[5]
			NOAEL (Carcinoge nicity)	36 (females)	No oncogenic potential under study conditions	[5]
Rat	2 years	Dietary	NOAEL (Toxicity)	2	-	[5]
			LOAEL (Toxicity)	10	Liver and bladder toxicity	[5]
			NOAEL (Carcinoge nicity)	14.8	-	[5]

| | | | LOAEL (Carcinogenicity) | 30.8 | Bladder tumors |[5] |

Genotoxicity

Flusilazole has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The majority of these studies, conducted in mammalian and microbial systems, have shown no evidence of genotoxic potential.[5][7] The WHO concluded that **Flusilazole** is unlikely to be genotoxic.[7] However, one study using the Allium cepa (onion root) test reported genotoxic effects, including chromosomal abnormalities and an increase in necrotic cells.[12]



Reproductive and Developmental Toxicity

Flusilazole is considered a reproductive and developmental toxicant.[6][13] In multi-generation studies in rats, effects at high doses included increased gestation length and maternal mortality during parturition.[7] Developmental studies in rats and rabbits revealed maternal toxicity, such as reduced body-weight gain, and embryofetal toxicity.[5] In rats, skeletal anomalies were observed, while in rabbits, increased abortions and resorptions occurred at maternally toxic doses.[5] There was no evidence of teratogenicity in rabbits.[5][7]

Table 4: Reproductive and Developmental Toxicity of Flusilazole



Species	Study Type	Route	Paramete r	Value (mg/kg/da y)	Key Effects	Referenc e
Rat	2- Generatio n Reproduc tion	Dietary	Parental NOAEL	4.04	Reduced body- weight gain in F1 females	[5]
			Offspring NOAEL	4.04	Reduced live pups, decreased growth at LOAEL	[5]
			Reproducti on NOAEL	4.04	Increased gestation length at LOAEL	[5]
Rat	Developme ntal	Gavage	Maternal NOAEL	2	Reduced body- weight gain, decreased food consumptio n	[5]
			Embryo/fet al NOAEL	2	Skeletal anomalies at LOAEL	[5]
Rabbit	Developme ntal	Gavage	Maternal NOAEL	7	Clinical signs, abortion, resorption at LOAEL	[5][7]



| | | | Embryo/fetal NOAEL | 7 | Increased resorption at LOAEL |[5][7] |

Neurotoxicity

While not a primary endpoint in many regulatory studies, evidence suggests **Flusilazole** may possess neurotoxic potential. In vitro studies using differentiated SH-SY5Y human neuroblastoma cells demonstrated that high concentrations of **Flusilazole** induced cytotoxicity, reduced cell viability, and negatively affected neurite growth, indicating a potential for causing neuronal degeneration.[1][3][14] Studies in zebrafish larvae also showed that **Flusilazole** exposure induced neurotoxicity, in addition to other developmental defects.[15] Furthermore, a metabolite, 1,2,4-triazole, has been shown to cause neurotoxicity in mice and rats.[16]

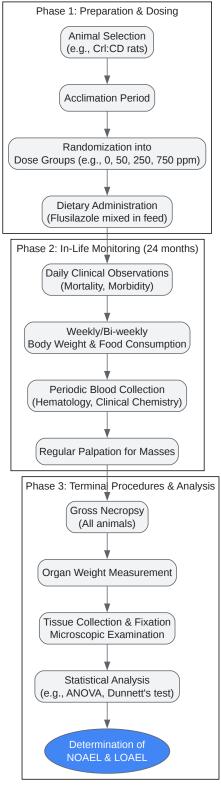
Experimental Protocols

Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. The studies cited in this guide were generally conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD test guidelines.

Example Protocol: Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

This section outlines a representative methodology for a long-term study, such as the 2-year rat study referenced.





General Workflow for a Chronic Toxicity Study

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Figure 3: A representative experimental workflow for a chronic toxicity and carcinogenicity study.

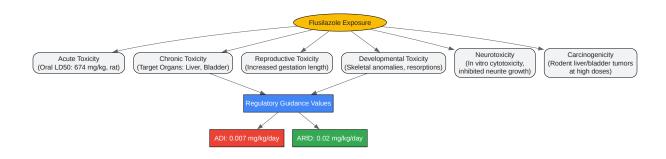
- Test System: Crl:CD(SD)BR rats, typically 80-100 animals per sex per group.
- Administration: **Flusilazole** (e.g., 96.5% purity) is mixed into the diet at various concentrations (e.g., 0, 50, 250, 750 ppm).[5]
- Duration: 24 months.
- In-Life Assessments:
 - Clinical Observations: Conducted daily for signs of toxicity, morbidity, and mortality.
 - Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
 - Ophthalmology: Examinations performed prior to the study and at termination.
 - Clinical Pathology: Blood samples collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
- Terminal Assessments:
 - Gross Necropsy: All animals, including those that die intercurrently, undergo a full necropsy.
 - Organ Weights: Key organs (e.g., liver, kidneys, brain, bladder) are weighed.
 - Histopathology: A comprehensive list of tissues from all animals in the control and highdose groups are examined microscopically. Target organs (e.g., liver, bladder) and all gross lesions from all animals are also examined.
- Data Analysis: Statistical methods are used to compare dose groups to the control group to determine statistically significant treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are established.



Safety and Regulatory Information

Based on the toxicological database, regulatory bodies have established health-based guidance values for **Flusilazole**.

- Acceptable Daily Intake (ADI): The WHO established an ADI of 0–0.007 mg/kg bw.[5] This
 was based on the NOAEL of 0.7 mg/kg bw per day from a 1-year dog study, with a 100-fold
 safety factor applied.[5]
- Acute Reference Dose (ARfD): An ARfD of 0.02 mg/kg bw was established.[5] This was based on the NOAEL of 2 mg/kg bw per day for skeletal anomalies in a rat developmental toxicity study, with a 100-fold safety factor.[5]
- Hazard Classification: Flusilazole is classified as harmful if swallowed and is suspected of causing cancer and may damage fertility or the unborn child.[8][9]



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Figure 4: Logical summary of **Flusilazole**'s key toxicological endpoints and derived guidance values.



Conclusion

Flusilazole is a fungicide with a well-characterized toxicological profile. It is slightly to moderately acutely toxic. The primary target organs upon repeated exposure are the liver and urinary bladder. At high doses, it has demonstrated carcinogenic potential in rodents.

Flusilazole is also a reproductive and developmental toxicant, causing effects such as increased gestation length and skeletal anomalies in offspring at maternally toxic dose levels. Emerging in vitro and in vivo data also suggest a potential for neurotoxicity. The established ADI and ARfD provide benchmarks for risk assessment and are derived from the most sensitive endpoints observed in the comprehensive toxicological database. This guide provides essential data and context for professionals engaged in research and development where an understanding of the safety profile of azole compounds is required.

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